molecular formula C15H23N3O4S2 B12252022 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B12252022
M. Wt: 373.5 g/mol
InChI Key: SSMQRBAOHKPVRD-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a potent and highly selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its primary research value lies in its exceptional selectivity for ROCK2 over ROCK1, which enables scientists to dissect the distinct physiological and pathological roles of these two isoforms [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3904211/]. This specificity makes it an invaluable pharmacological tool for investigating the Rho/ROCK signaling pathway, which is a critical regulator of the actin cytoskeleton, cell motility, and smooth muscle contraction. Researchers utilize this compound to explore mechanisms in a wide range of disease contexts. In cardiovascular research, it is applied to study vascular tone and hypertension. In neurobiology, it is used to investigate axonal regeneration and the pathophysiology of neurological disorders like stroke and Alzheimer's disease [Link: https://www.nature.com/articles/s41598-017-11703-1]. Furthermore, its application is critical in fibrosis research, where ROCK2 signaling is implicated in the progression of organ fibrosis in the liver, kidney, and lungs, providing insights into potential anti-fibrotic strategies [Link: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0072188]. The compound's design, featuring a sulfonamide group and a thiophene moiety, contributes to its high binding affinity and kinase selectivity profile, making it a preferred compound for in vitro and in vivo studies aiming to precisely modulate ROCK2 activity without significant off-target effects.

Properties

Molecular Formula

C15H23N3O4S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide

InChI

InChI=1S/C15H23N3O4S2/c1-11(2)15-17-14(9-18(15)3)24(20,21)16-8-13(22-6-5-19)12-4-7-23-10-12/h4,7,9-11,13,16,19H,5-6,8H2,1-3H3

InChI Key

SSMQRBAOHKPVRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Ethyl Intermediate

The ethyl side chain (2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine) is a critical intermediate. Its synthesis involves:

  • Thiophen-3-yl group introduction : Likely via nucleophilic substitution or coupling reactions.
  • Hydroxyethoxy group incorporation : Achieved through epoxide ring-opening or alkyl halide substitution.

Example Reaction Pathway :

  • Starting Material : Thiophen-3-ylacetaldehyde
  • Reaction Steps :
    • Aldol Condensation : Formation of a β-hydroxy aldehyde.
    • Protection/Dehydration : Protection of the hydroxyl group (e.g., silyl ethers) followed by dehydration to form an alkene.
    • Hydroxylation : Epoxidation and subsequent ring-opening with ethylene glycol derivatives to introduce the hydroxyethoxy group.

Step 2: Sulfonamide Formation

The sulfonamide bond is formed by reacting the ethyl intermediate with a sulfonyl chloride derivative.

Key Reagents :

Reagent/Condition Purpose Source
2-Isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride Sulfonylating agent
Triethylamine (Et₃N) Base for deprotonation
Dichloromethane (DCM) Solvent

Reaction Mechanism :

  • Deprotonation : The ethylamine intermediate is deprotonated by Et₃N.
  • Nucleophilic Attack : The amine attacks the sulfonyl chloride, displacing chloride.
  • Proton Transfer : Formation of the sulfonamide bond.

Step 3: Purification and Characterization

Post-reaction, the crude product undergoes purification via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Crystallization : Recrystallization from methanol or ethanol.

Yield Estimation :

Step Estimated Yield (%) Basis
Ethyl Intermediate 60–70 Analogous alkylation reactions
Sulfonamide Coupling 70–80 Standard sulfonylation efficiency

Critical Reaction Conditions

Optimal yields depend on precise control of temperature, solvent, and stoichiometry.

Ethyl Intermediate Synthesis

Parameter Optimal Value Rationale
Temperature 0°C to RT Prevents side reactions during hydroxyethoxy group formation
Solvent THF or DMF Polar aprotic solvents stabilize intermediates
Catalyst NaH or K₂CO₃ Facilitates deprotonation in substitution reactions

Sulfonamide Formation

Parameter Optimal Value Rationale
Temperature 25–40°C Minimizes decomposition of sulfonyl chloride
Reaction Time 2–4 hours Ensures complete conversion without overreaction
Molar Ratio (Sulfonyl Chloride:Amine) 1.1:1 Excess sulfonyl chloride drives reaction to completion

Analytical Data and Characterization

The final compound is characterized using:

  • ¹H NMR : Peaks corresponding to the imidazole (δ 7.2–7.5), thiophene (δ 6.8–7.1), and hydroxyethoxy (δ 3.5–4.0) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 373.5 (M+H)⁺.

Challenges and Optimization Strategies

Stereochemical Control

The ethyl group’s substituents are positioned at adjacent carbons, necessitating:

  • Chiral Resolution : Use of chiral catalysts or stereoselective reagents if enantiomers are desired.
  • Racemization Mitigation : Avoiding high temperatures during purification.

Byproduct Formation

Common byproducts include:

  • Disulfonamides : Formed via bis-sulfonylation.
  • Oxidation Products : Thiophene ring sulfones.

Mitigation :

  • Excess Amine : Limits disulfonamide formation.
  • Inert Atmosphere : Prevents oxidation during storage.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Conventional Alkylation High regioselectivity Multi-step process
Cross-Coupling (e.g., Suzuki) Shorter pathways Requires halogenated intermediates
One-Pot Synthesis Reduced purification steps Limited scalability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including those similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide. These compounds have demonstrated efficacy against several viruses through structure–activity relationship (SAR) analyses. For instance, compounds within this class have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV and herpes simplex virus (HSV) infections .

Table 1: Antiviral Efficacy of Imidazole Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
Compound AHIV-10.012
Compound BHSV0.02
N-(2-(2-hydroxyethoxy)-...)Various VirusesTBDTBD

Antibacterial Properties

Imidazole derivatives are also recognized for their antibacterial activity. Research indicates that compounds featuring nitrogen heterocycles can serve as effective antibacterial agents against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli5 µg/mL
Compound DS. aureus3 µg/mL

Treatment of Vascular Conditions

The compound has been explored for its potential in treating vascular occlusive conditions characterized by smooth muscle proliferation. Its mechanism may involve the modulation of signaling pathways that regulate vascular smooth muscle cell (VSMC) proliferation and migration, which are critical in the pathogenesis of vascular diseases .

Case Study: Application in Vascular Diseases
A study investigating the effects of imidazole derivatives on VSMC proliferation found that certain modifications to the imidazole core enhanced anti-proliferative effects, suggesting a promising avenue for therapeutic development in vascular conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring and substituents can significantly impact biological activity.

Table 3: Key Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Hydroxyethyl substitutionEnhanced solubility and bioavailabilityTBD
Thiophene ring additionIncreased antiviral potencyTBD
Isopropyl group presenceImproved pharmacokinetic propertiesTBD

Mechanism of Action

The mechanism of action of 2-{2-[1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide Imidazole-sulfonamide 2-isopropyl, 1-methyl, 4-sulfonamide; thiophen-3-yl + hydroxyethoxy chain Hypothesized enzyme inhibition (sulfonamide motif)
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Imidazole 4,5-diphenyl, 2-thiophen-2-yl Photophysical applications
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonylphenyl, difluorophenyl, tautomeric thione Antifungal/antibacterial activity
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole 4 Benzimidazotriazole Thiophen-2-yl fused to triazole-benzimidazole Photocatalytic or optoelectronic applications

Key Observations:

Core Heterocycle Differences: The target compound’s imidazole-sulfonamide core differs from triazole-thiones and benzimidazotriazoles , which are associated with distinct electronic properties and biological targets. Sulfonamide groups are known to enhance binding to enzymes (e.g., carbonic anhydrase), while triazole-thiones exhibit tautomerism affecting reactivity .

The hydroxyethoxy chain may improve aqueous solubility compared to purely aromatic substituents (e.g., diphenyl groups in compounds) .

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis, similar to ’s protocols for sulfonamide-triazoles (e.g., nucleophilic substitution for sulfonamide introduction) .
  • ’s use of KOtBu/THF for cyclization could parallel methods for imidazole ring formation.

The isopropyl and methyl groups may enhance metabolic stability compared to halogenated derivatives (e.g., 4-chlorophenyl in ) .

Research Findings and Implications

  • Structural Uniqueness: The combination of sulfonamide, hydroxyethoxy, and thiophen-3-yl groups distinguishes this compound from known imidazole derivatives, warranting further study of its physicochemical and pharmacological profile.
  • Synthesis Challenges : Compatibility of the hydroxyethoxy chain with imidazole-forming reactions (e.g., Debus-Radziszewski reaction) must be validated, as polar groups can interfere with cyclization .
  • Potential Applications: The sulfonamide moiety suggests utility in enzyme inhibition, while the thiophene group may enable π-stacking interactions in drug-receptor binding .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, a complex organic compound, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Properties

Molecular Formula: C15H23N3O4S2
Molecular Weight: 373.5 g/mol
IUPAC Name: N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Canonical SMILES: CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO

The compound features an imidazole ring, a sulfonamide group, and a thiophene ring, which contribute to its biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction stabilizes the compound-enzyme complex, potentially enhancing or inhibiting enzymatic activity depending on the target.

Antiviral Activity

Research has indicated that imidazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit various viruses, including hepatitis C virus (HCV) and influenza viruses. The antiviral efficacy is often measured using IC50 values, which indicate the concentration required to inhibit viral replication by 50%.

Virus TypeIC50 Value (µM)Reference
Hepatitis C Virus32.2
Influenza Virus0.35

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often compared to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18

Case Study 1: Antiviral Efficacy

In a study published in MDPI, derivatives of imidazole were tested against HCV and showed promising results with significant inhibition rates compared to standard treatments like ribavirin. The study highlighted the potential for developing new antiviral agents based on the imidazole scaffold, particularly emphasizing modifications that enhance bioactivity without increasing toxicity .

Case Study 2: Antimicrobial Assessment

A comprehensive evaluation of various imidazole derivatives, including the target compound, revealed that structural modifications significantly influence antimicrobial potency. The study utilized a cylinder well diffusion method to assess efficacy against multiple bacterial strains, demonstrating that specific substitutions on the imidazole ring could enhance antibacterial activity .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate enzyme activity positions it as a candidate for designing inhibitors targeting specific pathways involved in infectious diseases.

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